molecular formula C15H18ClFN4O2S B4366569 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B4366569
M. Wt: 372.8 g/mol
InChI Key: ONBOZPNUPIITIK-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group containing chlorine and fluorine atoms, as well as a pyrazole ring with a sulfonyl group

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN4O2S/c1-19-11-14(9-18-19)24(22,23)21-6-4-20(5-7-21)10-12-2-3-13(17)8-15(12)16/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBOZPNUPIITIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2-chloro-4-fluorobenzyl chloride, is reacted with piperazine under basic conditions to form the benzyl-substituted piperazine intermediate.

    Introduction of the Pyrazole Ring: The intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base to introduce the pyrazole ring and form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrazole rings.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving piperazine and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • 1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • 1-(2-chloro-4-fluorobenzyl)-4-(sulfonyl)piperazine

Uniqueness

1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, as well as the sulfonyl-substituted pyrazole ring. These features confer specific chemical and biological properties that distinguish it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

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